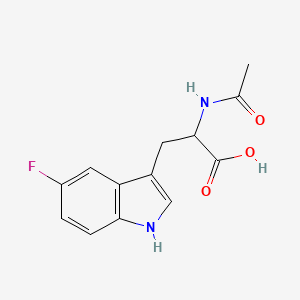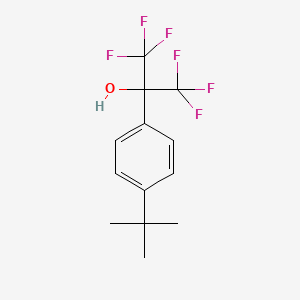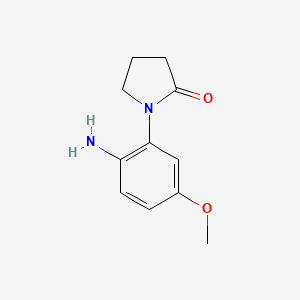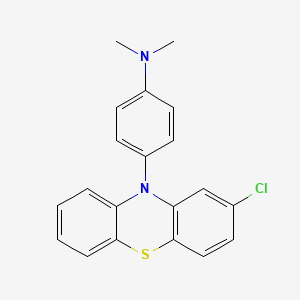
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core with a chlorine atom at the 2-position and a dimethylaniline group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaniline group. One common method includes the reaction of phenothiazine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a nucleophilic substitution reaction with N,N-dimethylaniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is primarily related to its interaction with biological targets. It is known to bind to dopamine receptors, inhibiting their activity. This interaction can modulate neurotransmitter levels in the brain, which is why phenothiazine derivatives are often used as antipsychotic agents. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, contributing to its diverse biological effects .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic agent with a longer duration of action.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the dimethylaniline group at the 4-position may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .
特性
分子式 |
C20H17ClN2S |
|---|---|
分子量 |
352.9 g/mol |
IUPAC名 |
4-(2-chlorophenothiazin-10-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17ClN2S/c1-22(2)15-8-10-16(11-9-15)23-17-5-3-4-6-19(17)24-20-12-7-14(21)13-18(20)23/h3-13H,1-2H3 |
InChIキー |
SSSRJJPUQKBKFK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


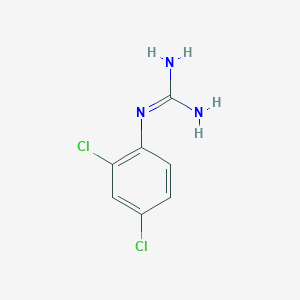
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)

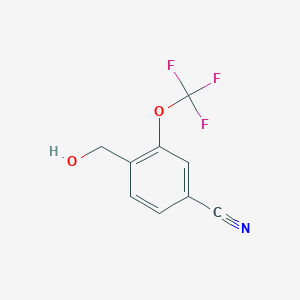
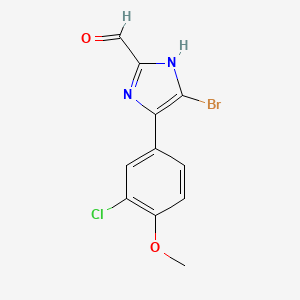
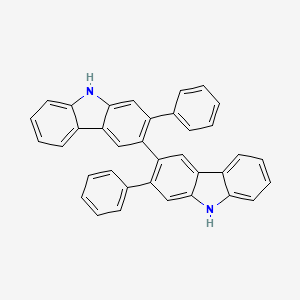
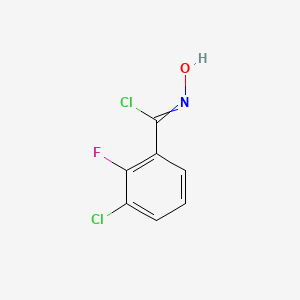
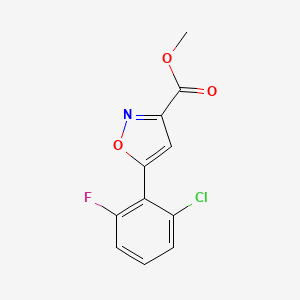
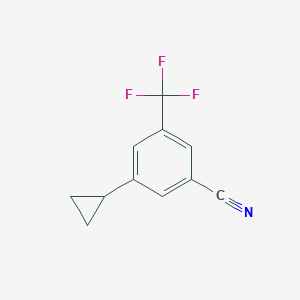
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)
